

# A Comparative Guide to Single-Agent and Combination Therapies of 177Lu-AB-3PRGD2

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic efficacy of 177Lu-**AB-3PRGD2** as a single agent versus its use in combination with other anti-cancer therapies. The data presented is based on preclinical and clinical studies, offering insights into the potential synergistic effects and underlying mechanisms of these combination approaches.

### **Executive Summary**

177Lu-AB-3PRGD2 is a radiopharmaceutical agent designed to target integrin  $\alpha\nu\beta3$ , a protein highly expressed on various tumor cells and neovasculature. While it has shown promise as a monotherapy, emerging evidence suggests that its anti-tumor effects can be significantly enhanced when combined with other therapeutic modalities, such as anti-angiogenic agents and immune checkpoint inhibitors. This guide will delve into the experimental data supporting these combination strategies, providing a clear comparison of their performance against single-agent 177Lu-AB-3PRGD2.

#### **Data Presentation: Quantitative Comparison**

The following tables summarize the key quantitative data from preclinical studies, comparing the efficacy of single-agent 177Lu-3PRGD2/177Lu-**AB-3PRGD2** with its combination therapies.

Table 1: Biodistribution and Maximum Tolerated Dose (MTD)



| Agent        | Tumor Model                 | Tumor Uptake<br>(%ID/g at 1h) | Maximum<br>Tolerated Dose<br>(MTD) in Nude<br>Mice | Reference |
|--------------|-----------------------------|-------------------------------|----------------------------------------------------|-----------|
| 177Lu-3PRGD2 | U87MG human<br>glioblastoma | 6.03 ± 0.65                   | >111 MBq                                           | [1][2]    |

Table 2: Tumor Growth Inhibition



| Treatment<br>Group                                               | Tumor Model                  | Metric                                  | Value                                                  | Reference |
|------------------------------------------------------------------|------------------------------|-----------------------------------------|--------------------------------------------------------|-----------|
| Saline Control                                                   | U87MG                        | Tumor Volume<br>Doubling Time<br>(days) | 5                                                      | [3]       |
| 177Lu-3PRGD2<br>(111 MBq, single<br>dose)                        | U87MG                        | Tumor Volume Doubling Time (days)       | 11                                                     | [3]       |
| 177Lu-3PRGD2<br>(111 MBq x 2<br>doses)                           | U87MG                        | Tumor Volume<br>Doubling Time<br>(days) | 28                                                     | [3]       |
| 177Lu-3PRGD2<br>(111 MBq) +<br>Endostar                          | U87MG                        | Tumor Volume<br>Doubling Time<br>(days) | 21                                                     | [3]       |
| αPD-L1 alone                                                     | MC38 colon adenocarcinoma    | Tumor Growth                            | Moderate<br>Inhibition                                 | [1]       |
| 177Lu-AB-<br>3PRGD2 (9<br>MBq) + αPD-L1<br>(concurrent)          | MC38 colon<br>adenocarcinoma | Tumor Growth                            | Significant<br>Inhibition                              | [1]       |
| 177Lu-AB-<br>3PRGD2 (9<br>MBq) + αPD-L1<br>(3 days post-<br>TRT) | MC38 colon<br>adenocarcinoma | Tumor Growth                            | Most Significant<br>Inhibition &<br>Synergistic Effect | [1]       |

Table 3: Survival Analysis in MC38 Tumor Model



| Treatment Group                                    | 90-day Survival Rate | Reference |
|----------------------------------------------------|----------------------|-----------|
| 177Lu-AB-3PRGD2 (9 MBq) + αPD-L1 (concurrent)      | ~40%                 | [1]       |
| 177Lu-AB-3PRGD2 (9 MBq) + αPD-L1 (3 days post-TRT) | ~70%                 | [1]       |

## Experimental Protocols Combination Therapy with Endostar

- Cell Line and Animal Model: U87MG human glioblastoma cells were subcutaneously injected into female BALB/c nude mice.[3]
- Radiolabeling: DOTA-3PRGD2 was labeled with 177LuCl3.[3]
- Treatment Regimens:
  - Single-Agent 177Lu-3PRGD2: A single intravenous injection of 111 MBq of 177Lu-3PRGD2.[3]
  - Two-Dose 177Lu-3PRGD2: Two intravenous injections of 111 MBq of 177Lu-3PRGD2 on day 0 and day 6.[3]
  - Combination Therapy: A single intravenous injection of 111 MBq of 177Lu-3PRGD2 on day 0, combined with daily peritumoral subcutaneous injections of Endostar (8 mg/kg) for two weeks.[3]
- Efficacy Evaluation: Tumor volumes were measured every other day. Biodistribution was assessed at various time points post-injection by sacrificing the mice and measuring radioactivity in tissues.[3]

#### **Combination Therapy with Anti-PD-L1 Antibody**

 Cell Line and Animal Model: MC38 colon adenocarcinoma cells were used to establish a tumor model in mice.[1]



- Treatment Regimens:
  - Single-Agent αPD-L1: Treatment with an anti-PD-L1 antibody alone.[1]
  - Combination Therapy: A single dose of 9 MBq of 177Lu-AB-3PRGD2 was administered, with anti-PD-L1 antibody treatment given either concurrently (day 0) or 3 days after the targeted radionuclide therapy (TRT).[1]
- Efficacy Evaluation: Tumor size and survival were monitored. The tumor immune microenvironment was analyzed, including the expression of PD-L1 and the infiltration of CD8+ T cells.[4]

### **Signaling Pathways and Experimental Workflows**





Click to download full resolution via product page





Click to download full resolution via product page





Click to download full resolution via product page

#### **Discussion**

### **Combination with Anti-Angiogenic Therapy (Endostar)**

The combination of 177Lu-3PRGD2 with Endostar, an anti-angiogenic agent, demonstrated a potent enhancement in tumor growth inhibition compared to single-agent treatments in the U87MG glioblastoma model.[3] While a two-dose regimen of 177Lu-3PRGD2 alone showed



the most significant tumor volume doubling time, the combination therapy was still substantially more effective than a single dose of the radiopharmaceutical.[3] This suggests a synergistic or additive effect, where 177Lu-3PRGD2 targets and irradiates the tumor cells and neovasculature expressing integrin  $\alpha\nu\beta3$ , while Endostar further disrupts the formation of new blood vessels, crucial for tumor growth and survival.

## Combination with Immune Checkpoint Blockade (Anti-PD-L1)

The combination of 177Lu-AB-3PRGD2 with an anti-PD-L1 antibody has shown a remarkable synergistic anti-tumor effect, particularly when the immunotherapy is administered a few days after the targeted radionuclide therapy.[1] The underlying mechanism appears to be the remodeling of the tumor immune microenvironment by 177Lu-AB-3PRGD2, which leads to an upregulation of PD-L1 expression on tumor cells and an increase in the infiltration of tumor-killing CD8+ T cells.[4] This radiation-induced inflammatory response makes the tumor more susceptible to the effects of the anti-PD-L1 antibody, which blocks the inhibitory interaction between PD-L1 and PD-1 on T cells, thereby unleashing a more potent anti-tumor immune response. The timing of the anti-PD-L1 administration is crucial to capitalize on the window of upregulated PD-L1 expression.[1]

#### Conclusion

The experimental data strongly support the exploration of combination therapies involving 177Lu-AB-3PRGD2 to enhance its anti-tumor efficacy. The combination with anti-angiogenic agents like Endostar offers a dual-pronged attack on the tumor and its vasculature. More compellingly, the synergy with immune checkpoint inhibitors such as anti-PD-L1 antibodies highlights the potential of combining targeted radionuclide therapy with immunotherapy to convert "cold" tumors into "hot" ones, thereby improving patient outcomes. Further clinical investigations are warranted to validate these promising preclinical findings and to optimize the dosing and scheduling of these combination regimens. A first-in-human study of single-agent 177Lu-AB-3PRGD2 has shown it to be well-tolerated, providing a good safety basis for future combination studies.[5]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 3. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar PMC [pmc.ncbi.nlm.nih.gov]
- 4. 177Lu-AB-3PRGD2 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Single-Agent and Combination Therapies of 177Lu-AB-3PRGD2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665760#comparing-single-agent-177lu-ab-3prgd2-to-combination-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com